molecular formula C18H13NO6 B5698307 2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid

2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid

Cat. No.: B5698307
M. Wt: 339.3 g/mol
InChI Key: LNGRNSSMWVDUPX-UHFFFAOYSA-N
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Description

2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 8-methoxy-2-oxochromene-3-carboxylic acid, which is then reacted with 2-aminobenzoic acid under specific conditions to form the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-2-oxochromene-3-carboxylic acid: A precursor in the synthesis of the target compound.

    2-Aminobenzoic acid: Another precursor used in the synthesis.

    Other Chromene Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

What sets 2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-24-14-8-4-5-10-9-12(18(23)25-15(10)14)16(20)19-13-7-3-2-6-11(13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGRNSSMWVDUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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